molecular formula C9H14O3 B13453787 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid CAS No. 2913266-86-9

2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid

Katalognummer: B13453787
CAS-Nummer: 2913266-86-9
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: SXYBWAYQALAJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure.

Vorbereitungsmethoden

The synthesis of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .

Analyse Chemischer Reaktionen

2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid has been explored for its potential in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.

    Industry: The compound can be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.

Eigenschaften

CAS-Nummer

2913266-86-9

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

2-(6-oxaspiro[2.5]octan-7-yl)acetic acid

InChI

InChI=1S/C9H14O3/c10-8(11)5-7-6-9(1-2-9)3-4-12-7/h7H,1-6H2,(H,10,11)

InChI-Schlüssel

SXYBWAYQALAJLV-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCOC(C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.